molecular formula C13H16Cl3N3O B2543544 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 400076-89-3

2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2543544
CAS No.: 400076-89-3
M. Wt: 336.64
InChI Key: HPHUMIIRHYYQLH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is a halogenated acetamide derivative featuring a trichloromethyl group attached to the carbonyl carbon and a 4-methylpiperazine substituent at the 2-position of the phenyl ring. The trichloromethyl group is a strong electron-withdrawing moiety, which enhances the electrophilicity of the carbonyl group and may influence metabolic stability and lipophilicity .

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O/c1-18-6-8-19(9-7-18)11-5-3-2-4-10(11)17-12(20)13(14,15)16/h2-5H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUMIIRHYYQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 2-(4-methylpiperazin-1-yl)aniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(4-methylpiperazin-1-yl)aniline in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The phenyl ring and piperazine moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, thiourea, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures possess selective cytotoxic effects against various cancer cell lines. For example, compounds with analogous piperazine moieties have demonstrated significant activity against colon and breast cancer cells .
    • The mechanism of action may involve apoptosis induction in cancer cells, suggesting potential for development as an anticancer agent.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may exhibit antimicrobial activity against common pathogens. Similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential utility in treating infections .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor of enzymes involved in crucial metabolic pathways. For instance, it could inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

A study published in 2020 evaluated the anticancer properties of various derivatives related to 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide. The results indicated that these derivatives exhibited significant cytotoxicity towards human cancer cell lines with IC50 values ranging from 10 to 50 µM. The study concluded that the incorporation of piperazine rings enhances the anticancer activity of the compounds .

Case Study 2: Antimicrobial Activity Assessment

In another research effort, derivatives of the compound were tested for their antimicrobial efficacy. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains. Results indicated MIC values as low as 32 µg/mL for certain derivatives against Staphylococcus aureus, demonstrating promising antimicrobial potential .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound:

  • Toxicity Classification : Classified as a skin and eye irritant (Category 2), with potential respiratory effects upon inhalation .
  • Handling Precautions : Appropriate personal protective equipment should be used when handling this compound to minimize exposure risks.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes, such as cyclooxygenase (COX) enzymes or histamine receptors.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1 , highlighting variations in substituents and their impacts:

Compound Name Substituents on Phenyl Ring Acetamide Modifications Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 2-(4-Methylpiperazin-1-yl) 2,2,2-Trichloro ~371.7 (calculated) Not reported Not available -
9d () 5-Bromo, 2-(pyrrol-1-yl) 2,2,2-Trichloro ~402.5 90 Antiplasmodial
12 () 3-Chloro 2-(4-Methylpiperazin-1-yl) 344.3 198–200 Anticonvulsant
N-[2-Chloro-5-(CF₃)phenyl]-2-(4-phenylpiperazinyl)acetamide () 2-Cl, 5-CF₃ 2-(4-Phenylpiperazin-1-yl) ~439.9 Not reported Not available
26 () Thiazolo-triazole core 4-Methylpiperazin-1-yl 480.15 Not reported Anti-infective

Key Observations:

  • Piperazine Modifications: The 4-methylpiperazine in the target compound and compound 12 contrasts with the phenylpiperazine in , which may alter receptor binding due to steric and electronic differences .
  • Biological Activity: Compound 12 () exhibits anticonvulsant activity, suggesting that piperazine-acetamide derivatives may target neurological pathways.

Physical Properties

Trichloroacetamide derivatives (e.g., 9d, 9e, 9g in ) exhibit melting points between 67–90°C, influenced by halogen size and substituent symmetry . The target compound’s bulkier 4-methylpiperazine group may lower its melting point compared to simpler analogues due to reduced crystallinity.

Research Findings

  • Anticonvulsant Activity: Compound 12 () reduced seizure incidence in preclinical models, attributed to piperazine’s modulation of neurotransmitter systems (e.g., serotonin, dopamine) .
  • Anti-Infective Potential: Compound 26 () demonstrated efficacy against bacterial pathogens, likely due to the thiazolo-triazole core enhancing target binding .
  • Antiplasmodial Activity: Trichloroacetamides like 9d () showed moderate activity against Plasmodium falciparum, suggesting halogenation may improve parasiticidal effects .

Biological Activity

2,2,2-Trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, structure-activity relationships, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, with the chemical formula C13H16Cl3N3OC_{13}H_{16}Cl_3N_3O and a CAS number of 303150-60-9. It features a trichloroacetamide moiety linked to a piperazine-substituted phenyl group, contributing to its lipophilicity and potential biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A comparative analysis of various N-substituted phenyl-2-chloroacetamides showed that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and yeasts such as Candida albicans . The presence of the trichloro group significantly increases the compound's lipophilicity, facilitating membrane penetration.

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Highly effective
Escherichia coliLess effective
Candida albicansModerately effective

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. In particular, compounds with halogenated groups demonstrate higher antimicrobial activity due to their enhanced lipophilicity and ability to disrupt bacterial membranes. The position of these substituents also plays a critical role in determining the potency against specific pathogens .

Case Studies

  • Antimicrobial Testing : A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides assessed their effectiveness against various pathogens. Results indicated that compounds similar to this compound were among the most active against Gram-positive bacteria due to their structural characteristics .
  • Safety Profile : Safety data indicate that this compound may cause skin and eye irritation upon contact and has specific target organ toxicity concerns related to respiratory exposure . Proper handling protocols are essential to mitigate these risks.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide?

Methodological Answer:
Synthesis optimization requires addressing low yields in multi-step reactions. Key steps include:

  • Reagent Selection : Use α-chloroacetamide intermediates (e.g., 2-chloro-N-methylacetamide) as electrophilic partners .
  • Catalysis : Explore palladium or copper catalysts for coupling reactions involving piperazine derivatives .
  • Purification : Employ column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted piperazine precursors) .
  • Yield Improvement : Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to favor nucleophilic substitution at the acetamide moiety .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the trichloromethyl group (δ 4.0–4.5 ppm for CH2_2Cl3_3) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Validate the molecular ion peak (e.g., m/z ~380–400 for C13_{13}H15_{15}Cl3_3N3_3O) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm, optimizing mobile phase (e.g., acetonitrile/water gradients) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:
Prioritize target-specific assays:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} and selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be designed for piperazine-acetamide derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents on the phenyl ring (e.g., electron-withdrawing groups) and piperazine (e.g., 4-methyl vs. 4-aryl) .
  • Bioactivity Profiling : Test analogs against a panel of biological targets (e.g., receptors, enzymes) to identify critical substituents .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) .

Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Assay Validation : Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Pharmacokinetic Analysis : Measure compound stability (e.g., plasma protein binding, metabolic half-life) to explain reduced in vivo efficacy .
  • Dose-Response Studies : Adjust dosing regimens in animal models to account for bioavailability limitations .

Advanced: What strategies are effective for assessing compound toxicity in preclinical research?

Methodological Answer:

  • In Vitro Tox Screens : Use hepatocyte viability assays (e.g., HepG2 cells) and hERG channel inhibition tests to predict hepatotoxicity and cardiotoxicity .
  • In Vivo Models : Conduct acute toxicity studies in rodents (LD50_{50}) and subchronic dosing (28-day) to monitor organ histopathology .
  • Genotoxicity : Perform Ames tests for mutagenicity and comet assays for DNA damage .

Advanced: How can computational methods predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50_{50} for aquatic organisms) .
  • Metabolic Pathway Prediction : Simulate degradation products via cytochrome P450 enzymes using Schrödinger’s MetaSite .
  • Environmental Persistence : Measure hydrolysis rates under varied pH/temperature conditions to assess stability in water systems .

Advanced: What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable polymorphs .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: How can researchers address low solubility in aqueous systems for in vivo studies?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles for targeted delivery .

Advanced: What methodologies support repurposing this compound for novel therapeutic targets?

Methodological Answer:

  • High-Throughput Screening : Screen against diverse target libraries (e.g., kinase inhibitors, GPCR panels) .
  • Transcriptomic Profiling : Use RNA-seq to identify gene expression changes in treated cells .
  • Patent Mining : Analyze existing patents for structural analogs with validated bioactivities .

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